molecular formula C7H11NO2 B15303386 6-Imino-5,5-dimethyloxan-2-one

6-Imino-5,5-dimethyloxan-2-one

Katalognummer: B15303386
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: KBAXGUHWYCFNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Imino-5,5-dimethyloxan-2-one is a chemical compound with the molecular formula C7H11NO2 It is known for its unique structure, which includes an oxan-2-one ring with an imino group at the 6th position and two methyl groups at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-5,5-dimethyloxan-2-one typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and maximizing efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-Imino-5,5-dimethyloxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Imino-5,5-dimethyloxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Imino-5,5-dimethyloxan-2-one involves its interaction with specific molecular targets and pathways. The imino group plays a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the imino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

6-imino-5,5-dimethyloxan-2-one

InChI

InChI=1S/C7H11NO2/c1-7(2)4-3-5(9)10-6(7)8/h8H,3-4H2,1-2H3

InChI-Schlüssel

KBAXGUHWYCFNIT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=O)OC1=N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.